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Compound of Interest

Compound Name: AMG131

Cat. No.: B1664859 Get Quote

An objective analysis of the selective PPARγ modulator, AMG131 (INT131), across preclinical

and clinical models, supported by experimental data.

This guide provides a comparative overview of the pharmacodynamics of AMG131, a potent

and selective peroxisome proliferator-activated receptor γ (PPARγ) modulator, in preclinical

rodent models and in humans with type 2 diabetes mellitus (T2DM). The data presented

highlights the drug's efficacy in improving glycemic control and its favorable safety profile

concerning side effects commonly associated with full PPARγ agonists.

Mechanism of Action: Selective PPARγ Modulation
AMG131 is a non-thiazolidinedione (TZD) selective PPARγ modulator (SPPARM).[1][2] It binds

to the PPARγ ligand-binding pocket with high affinity (Ki of ~10 nM), approximately 20-fold

higher than rosiglitazone or pioglitazone.[3] Unlike full agonists, AMG131's interaction with

PPARγ leads to a unique conformational change in the receptor. This results in a distinct

pattern of cofactor recruitment, specifically facilitating the recruitment of the coactivator DRIP-

205 to about 25% of the level observed with rosiglitazone (EC50 = 0.004 µM).[4] This selective

modulation of PPARγ activity is believed to be the basis for its distinct pharmacological profile,

separating the desired anti-diabetic effects from the adverse effects associated with full

agonists.[1][5]
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The binding of AMG131 to PPARγ initiates a cascade of molecular events that ultimately

regulate the transcription of target genes involved in glucose and lipid metabolism. The

simplified signaling pathway is illustrated below.
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Caption: Simplified signaling pathway of AMG131.

Cross-Species Pharmacodynamic Comparison
AMG131 has demonstrated significant pharmacodynamic effects in both preclinical animal

models and human clinical trials, showing a consistent profile of glycemic control and an

improved safety margin compared to traditional TZDs.

Quantitative Data Summary
The following tables summarize the key quantitative pharmacodynamic findings for AMG131 in

Zucker fatty rats (a model of obesity and T2DM) and in human patients with T2DM.

Table 1: Glycemic Control
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Parameter Species AMG131 Dose Observation Reference

Fasting Plasma

Glucose (FPG)
Human (T2DM)

1 mg/day (4

weeks)

-22 mg/dL

change from

baseline

(p=0.0056)

Human (T2DM)
10 mg/day (4

weeks)

-46 mg/dL

change from

baseline

(p<0.0001)

Rat (Zucker fatty) Not specified

More potent than

rosiglitazone in

reducing serum

glucose

[1]

HbA1c Human (T2DM)
1 mg/day (24

weeks)

-0.8% change

from baseline (p

< 0.001 vs.

placebo)

[6]

Human (T2DM)
2 mg/day (24

weeks)

-1.1% change

from baseline
[6]

Insulin Levels Rat (Zucker fatty) Not specified
Reduction in

serum insulin
[1]

Human (T2DM)

1 mg & 10

mg/day (4

weeks)

Significant

improvements in

insulin resistance

[7]

Table 2: Biomarkers and Safety Parameters
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Parameter Species AMG131 Dose Observation Reference

Adiponectin
Rat (normal &

diabetic)
Not specified Increased levels

Human (T2DM)

1 mg & 10

mg/day (4

weeks)

Increased levels [1][7]

Weight Gain Rat (Zucker fatty)
80 mg/kg/day (14

days)

No significant

increase in heart

or lung weight

[1]

Human (T2DM)
1 mg/day (4

weeks)

No evidence of

weight gain

Human (T2DM)
1 mg/day (24

weeks)

Less weight gain

than 45 mg

pioglitazone

[6]

Fluid Retention

(Edema)
Rat (Zucker fatty)

80 mg/kg/day (14

days)

No significant

increase in

plasma volume

[1]

Human (T2DM)
1 mg/day (4

weeks)

No evidence of

fluid retention

Human (T2DM)
1 mg/day (24

weeks)

Less edema than

45 mg

pioglitazone

[6]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Preclinical Study in Zucker Fatty Rats
Objective: To assess the in vivo efficacy and side-effect profile of AMG131 compared to a full

agonist.

Experimental Workflow:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2522386/
https://www.fiercebiotech.com/biotech/intekrin-therapeutics-presents-phase-2a-data-at-american-diabetes-association-meeting-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC2522386/
https://pubmed.ncbi.nlm.nih.gov/24722496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2522386/
https://pubmed.ncbi.nlm.nih.gov/24722496/
https://www.benchchem.com/product/b1664859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zucker Fatty Rats
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(14 days)
- Vehicle

- AMG131 (80 mg/kg)
- Rosiglitazone

Pharmacodynamic Measurements:
- Serum Glucose & Insulin
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Comparative Analysis
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Caption: Workflow for the preclinical evaluation of AMG131.

Methodology:

Animal Model: Male Zucker (fa/fa) rats were used as a model of obesity and type 2 diabetes.

Treatment: Animals were administered AMG131 (at doses up to 80 mg/kg/day) or the full

agonist rosiglitazone orally once daily for 14 days.[1] A vehicle control group was also

included.

Oral Glucose Tolerance Test (OGTT): Following the treatment period, an OGTT was

performed. After an overnight fast, a baseline blood sample was taken. A glucose solution

(e.g., 2 g/kg body weight) was then administered orally. Blood samples were collected at

specified intervals (e.g., 30, 60, 90, and 120 minutes) to measure blood glucose levels and

assess glucose clearance.
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Biomarker and Safety Assessment: At the end of the study, blood samples were collected to

measure serum levels of insulin and adiponectin. Plasma volume was determined, and heart

and lung weights were measured and normalized to body weight to assess for edema and

cardiac hypertrophy.[1]

Human Phase 2a Clinical Trial
Objective: To evaluate the short-term efficacy and safety of AMG131 in patients with T2DM.[3]

Experimental Workflow:

Patients with T2DM
(Not on pharmacotherapy)

Randomized, Double-Blind,
Placebo-Controlled

(4 weeks)

Treatment Arms:
- Placebo

- AMG131 (1 mg/day)
- AMG131 (10 mg/day)

Primary Efficacy Endpoint:
Change in Fasting Plasma Glucose

Secondary Endpoints:
- Adiponectin Levels

- Body Weight
- Incidence of Edema
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Caption: Workflow for the Phase 2a clinical trial of AMG131.

Methodology:
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Study Design: A 4-week, randomized, double-blind, placebo-controlled, multi-center study

was conducted.[3]

Patient Population: The study enrolled subjects with T2DM who were not currently receiving

pharmacotherapy for their hyperglycemia. The baseline mean fasting plasma glucose for the

study population was 171 ± 42 mg/dL.[3]

Treatment: Patients were randomized to receive a daily oral dose of either 1 mg of AMG131
besylate, 10 mg of AMG131 besylate, or a placebo for 4 weeks.[3]

Efficacy and Safety Assessments: The primary efficacy endpoint was the change in fasting

plasma glucose (FPG) from baseline to week 4. Secondary endpoints included changes in

adiponectin levels, body weight, and the incidence of adverse events, with a particular focus

on fluid retention and edema.[7]

Conclusion
The cross-species pharmacodynamic data for AMG131 consistently demonstrates its potential

as a potent insulin-sensitizing agent with a significantly improved safety profile compared to full

PPARγ agonists. In both preclinical rat models and human clinical trials, AMG131 effectively

improves glycemic control and increases the beneficial adipokine, adiponectin.[1][7] Crucially,

these therapeutic effects are achieved with a reduced risk of the characteristic side effects of

weight gain and fluid retention that are commonly associated with TZD therapies.[1][6] This

selective modulation of PPARγ activity represents a promising therapeutic strategy for the

treatment of type 2 diabetes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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